6-Bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline
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Overview
Description
“6-Bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline” is a chemical compound that belongs to the class of quinolines . Quinolines are a class of organic compounds with a unique structure and have been found to have interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinolines, including “this compound”, can be achieved through various methods. One of the most common methods is the reaction of anilines using malonic acid equivalents . Other more specialized methods include the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is unique due to its quinoline moiety . Quinolines display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinolines, including “this compound”, can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are unique due to its structure. It has an average mass of 276.053 Da and a monoisotopic mass of 274.955750 Da .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “6-Bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline” and other quinolines are promising. Their interesting pharmaceutical and biological activities make them valuable in drug research and development . Future research will likely focus on developing new synthetic approaches and exploring their applications in the synthesis of related heterocycles .
Properties
IUPAC Name |
6-bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFN/c1-7-6-12(2,3)15-11-9(7)4-8(13)5-10(11)14/h4-6,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGKTIXUPWISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2F)Br)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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